molecular formula C2H3O3 B10795667 CH3Coo2 CAS No. 36709-10-1

CH3Coo2

Cat. No.: B10795667
CAS No.: 36709-10-1
M. Wt: 75.04 g/mol
InChI Key: ZBQKPDHUDKSCRS-UHFFFAOYSA-N
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Description

The acetylperoxy radical (CH3COO2), also denoted as CH3C(O)OO·, is a key intermediate in atmospheric chemistry. It forms via the oxidation of volatile organic compounds (VOCs) like acetaldehyde (CH3CHO) in the presence of hydroxyl (OH) radicals and O2. Its structure comprises a methyl group bonded to a carbonyl (C=O) group and a peroxy (O–O·) radical site. In the troposphere, this compound participates in reactions that influence ozone (O3) formation and organic aerosol production .

Under clean atmospheric conditions, this compound reacts with other peroxy radicals (e.g., HO2, RO2), while in polluted environments, it predominantly reacts with NO to form peroxyacetyl nitrate (PAN, CH3C(O)OONO2), a reservoir for nitrogen oxides (NOx) . Experimental studies using cavity ring-down spectroscopy (CRDS) have quantified its absorption cross-section (σ = 5.44 × 10⁻²⁰ cm² at 1535.925 nm) and reaction kinetics .

Properties

Key on ui mechanism of action

To explore possible mechanisms of the arachidonic acid deficiency of the RBC membrane in alcoholics, the effect of ethanol and its oxidized products, acetaldehyde and peracetic acid, with other peroxides on the accumulation of 14(C)arachidonate into RBC membrane lipids in vitro was compared. Incubation of erythrocytes with 50 mM ethanol or 3 mM acetaldehyde had no effect on arachidonate incorporation. Pretreatment of erythrocytes with 10 mM hydrogen peroxide, 0.1 mM cumene hydroperoxide or 0.1 mM t-butyl hydroperoxide had little effect on 14(C)arachidonate incorporation in the absence of azide. However, pretreatment of cells with N-ethylmaleimide, 0.1 mM peracetic acid or performic acid, with or without azide, inhibited arachidonate incorporation into phospholipids but not neutral lipids. In chase experiments, peracetate also inhibited transfer of arachidonate from neutral lipids to phospholipids. To investigate a possible site of this inhibition of arachidonate transfer into phospholipids by percarboxylic acids, a repair enzyme, arachidonoyl CoA: 1-palmitoyl-sn-glycero-3-phosphocholine acyl transferase was assayed. As in intact cells, phospholipid biosynthesis was inhibited more by N-ethylmalemide and peracetic acid than by hydrogen peroxide, cumene hydroperoxide, and t-butyl hydroperoxide. Peracetic acid was the only active inhibitor among ethanol and its oxidized products studied and may deserve further examination in ethanol toxicity.

CAS No.

36709-10-1

Molecular Formula

C2H3O3

Molecular Weight

75.04 g/mol

IUPAC Name

ethaneperoxoic acid

InChI

InChI=1S/C2H3O3/c1-2(3)5-4/h1H3

InChI Key

ZBQKPDHUDKSCRS-UHFFFAOYSA-N

impurities

Additives: sulfuric acid (added during the manufacturing process to accelerate the establishment of the final equilibrium concentration);  pyridine-2,6-dicarboxylic acid (stabilizer)

Canonical SMILES

CC(=O)O[O]

boiling_point

221 °F at 760 mmHg (EPA, 1998)
110 °C
110.00 °C. @ 760.00 mm Hg
221 °F

Color/Form

Colorless liquid

density

1.226 at 59 °F (EPA, 1998) - Denser than water;  will sink
1.226 g/cu cm at 15 °C
Relative density (water = 1): 1.2
1.226 at 59 °F

flash_point

105 °F Peracetic Acid, 60% Acetic Acid Solution (EPA, 1998)
105 °F (40.6 °C) (open cup)
A comparison of producers' safety data sheets shows considerable scatter in measured flashpoints (see Table 2 of ECETOC report). The measured flash point (closed cup) for 5, 15 and 35% PAA was 74-83, 68-81 and 46-62 °C, respectively. For 15 % PAA the open cup flash point was > 100 °C. This scatter may be attributed to several factors e.g., PAA reacting with the sample container used in the flash point determination, thermal instability of the PAA solutions, loss of volatile material during analysis due to decomposition and excessive gassing, releasing oxygen and water which tend to extinguish any flame. While the reported flash point value may not be exact, it is an indication of the temperature at which vapours can ignite. Most of the PAA equilibrium grades ranging from 5% to 15% exhibit closed-cup flash points but no measurable open-cup flash points.
40.5 °C o.c.
105 °F (60% acetic acid solution)

melting_point

-22 to 32 °F (EPA, 1998)
-0.2 °C
0.1 °C
0 °C
-22 to 32 °F

physical_description

Peracetic acid is a colorless liquid with a strong, pungent acrid odor. Used as a bactericide and fungicide, especially in food processing;  as a reagent in making caprolactam and glycerol;  as an oxidant for preparing epoxy compounds;  as a bleaching agent;  a sterilizing agent;  and as a polymerization catalyst for polyester resins. (EPA, 1998)
Liquid
Colorless liquid with an acrid odor;  [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a strong, pungent, acrid odor.

Related CAS

64057-57-4 (hydrochloride salt)

solubility

Very soluble in ether, sulfuric acid;  soluble in ethanol
Miscible with water /1.0X10+6 mg/L/ at 25 °C
1000 mg/mL at 25 °C
Solubility in water: miscible

vapor_density

Relative vapor density (air = 1): 2.6

vapor_pressure

14.5 [mmHg]
14.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Peracetic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of peracetic acid typically involves the continuous process where acetic acid and hydrogen peroxide react in the presence of a catalyst. The reacted solution is then distilled to separate unreacted reactants and sulfuric acid, which are recycled as feed .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Epoxides: Formed from the epoxidation of olefins.

    Diacetates: Produced from the diacetoxylation of alkenes.

Mechanism of Action

The mechanism of action of peracetic acid involves the oxidation of structural and functional components of microorganisms. It oxidizes the outer cell membranes, leading to increased cell wall permeability and denaturation of proteins and enzymes . This results in the rapid deactivation of microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroperoxy Radical (HO2)

  • Structure and Molecular Weight : HO2 (33.01 g/mol) consists of a hydrogen atom bonded to an O–O· group. Unlike CH3COO2, it lacks a carbonyl group.
  • Reactivity: Self-reaction: 2 HO2 → H2O2 + O2 (major pathway). With this compound: this compound + HO2 → CH3C(O)OOH + O2 (branching ratio ~60–80% at 296 K) or CH3C(O)OH + O3 (minor pathway) . Atmospheric Role: HO2 drives O3 destruction in the stratosphere and HOx cycling in the troposphere.
  • Key Difference : HO2 is smaller and more mobile, favoring rapid diffusion-controlled reactions, while this compound’s bulkier structure leads to slower reaction rates and distinct product channels .

Methylperoxy Radical (CH3O2)

  • Structure and Molecular Weight : CH3O2 (47.03 g/mol) contains a methyl group bonded to an O–O· group.
  • Reactivity :
    • Self-reaction : 2 CH3O2 → 2 CH3O + O2.
    • With HO2 : CH3O2 + HO2 → CH3OOH + O2.
    • Atmospheric Role : CH3O2 contributes to methane oxidation and secondary organic aerosol formation.
  • Key Difference: CH3O2 lacks the carbonyl group present in this compound, making it less reactive toward NOx and more prone to hydrogen abstraction reactions .

Peroxyacetyl Nitrate (PAN, CH3C(O)OONO2)

  • Structure and Molecular Weight: PAN (121.05 g/mol) is a stable product of this compound and NO2.
  • Reactivity: Thermal decomposition: PAN → this compound + NO2 (reversible reaction).
  • Atmospheric Role: PAN acts as a NOx reservoir, transporting pollutants over long distances.
  • Key Difference : PAN is a thermally stable end-product, whereas this compound is a transient radical .

Data Tables

Table 1: Molecular Properties

Compound Formula Molecular Weight (g/mol) Key Functional Groups
This compound C2H3O3· 75.04 Carbonyl, Peroxy
HO2 HO2· 33.01 Peroxy
CH3O2 CH3O2· 47.03 Methyl, Peroxy
PAN C2H3NO5 121.05 Nitrate, Carbonyl

Table 2: Reaction Pathways and Branching Ratios (298 K)

Reaction Major Products Branching Ratio Conditions
This compound + HO2 → CH3C(O)OOH + O2 70–80% 700 Torr, 296 K
CH3C(O)OH + O3 20–30%
CH3O2 + HO2 → CH3OOH + O2 >90% 50–700 Torr
HO2 + HO2 → H2O2 + O2 ~100% Various pressures

Research Findings

  • Branching Ratios : The this compound + HO2 reaction exhibits a strong dependence on pressure and temperature, with CH3C(O)OOH formation dominating under tropospheric conditions .
  • Environmental Impact: In polluted air, this compound reacts with NO to form PAN, which exacerbates photochemical smog .
  • Kinetic Studies : CRDS measurements confirm this compound’s absorption lines, enabling precise tracking of its concentration in kinetic experiments .

Biological Activity

The compound CH3COO2, commonly referred to as acetate, plays a significant role in various biological processes and has been studied for its diverse biological activities. This article explores the biological activity of acetate, including its antimicrobial properties, interactions with biomolecules, and implications in therapeutic applications.

Acetate is the conjugate base of acetic acid (CH3COOH) and is represented chemically as CH3COO^-. It is a simple carboxylate anion that can form various complexes with metals, influencing its biological activity.

1. Antimicrobial Activity

Acetate exhibits notable antimicrobial properties, particularly when complexed with metal ions. Research has shown that acetate complexes can demonstrate enhanced activity against various microorganisms.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that acetate complexes with metals such as gold (Au) and copper (Cu) show significant antimicrobial effects. For instance, a complex of Au(III) with acetate was reported to have lower MIC values against Gram-positive bacteria compared to its chloride counterparts, indicating selective toxicity towards these microorganisms .
ComplexMIC (µg/mL)Target Microorganism
Au(CH3COO)2(damp)128Staphylococcus aureus
Cu(CH3COO)264Escherichia coli
Zn(CH3COO)2128Candida albicans

2. Interaction with Biomolecules

Acetate's interaction with biomolecules is crucial for its biological functions. It participates in metabolic pathways, particularly in energy metabolism and biosynthesis.

  • Metabolic Role : Acetate serves as a substrate for the synthesis of fatty acids and cholesterol. It is also involved in the Krebs cycle, where it contributes to energy production in cells.
  • Protein Interaction : Acetate can influence the activity of various enzymes and proteins. For example, it has been shown to affect histone acetylation, thereby playing a role in gene expression regulation .

3. Therapeutic Applications

The biological activity of acetate has led to its exploration in therapeutic contexts:

  • Cancer Therapy : Acetate's ability to inhibit certain tumor cell lines has been documented. Research indicates that acetate complexes can interfere with the cell cycle of cancer cells, promoting apoptosis .
  • Antifungal Activity : Acetate complexes have shown potential as antifungal agents. Studies have demonstrated that certain metal-acetate complexes exhibit effective antifungal properties against pathogens like Candida albicans .

Case Study 1: Antimicrobial Efficacy of Au(III) Acetate Complexes

A study conducted on Au(III) acetate complexes revealed their potent antimicrobial activity against Gram-positive bacteria. The research highlighted that these complexes exhibited selective toxicity, showing lower cytotoxic effects on mammalian cells compared to their antibacterial action .

Case Study 2: Acetate in Cancer Treatment

Research investigating the effects of acetate on tumor cells indicated that it could induce cell cycle arrest at the S and G2/M phases. This suggests a potential application of acetate in developing anti-cancer therapies by targeting specific cellular mechanisms .

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